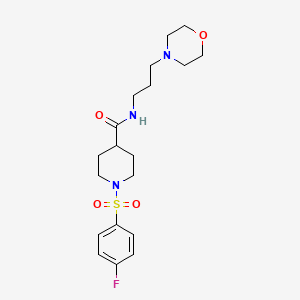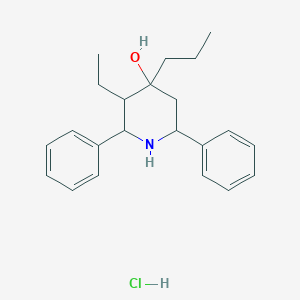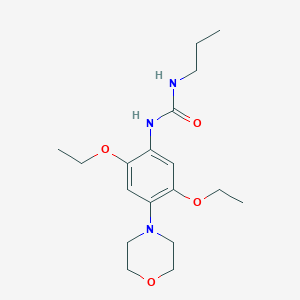![molecular formula C16H34N2O B4909352 2-methyl-6-[(1-propylpiperidin-4-yl)amino]heptan-2-ol](/img/structure/B4909352.png)
2-methyl-6-[(1-propylpiperidin-4-yl)amino]heptan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-6-[(1-propylpiperidin-4-yl)amino]heptan-2-ol is an organic compound with a complex structure that includes a piperidine ring and a heptanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-[(1-propylpiperidin-4-yl)amino]heptan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of a piperidine derivative with a suitable alkyl halide, followed by reduction and functional group transformations to introduce the heptanol moiety. The reaction conditions often require the use of strong bases, reducing agents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired production scale. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-[(1-propylpiperidin-4-yl)amino]heptan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, sulfonates
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-methyl-6-[(1-propylpiperidin-4-yl)amino]heptan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme interactions and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 2-methyl-6-[(1-propylpiperidin-4-yl)amino]heptan-2-ol exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The piperidine ring and heptanol moiety play crucial roles in binding to these targets, influencing biological pathways and eliciting desired effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1-(piperidin-4-yl)propan-2-ol
- 2-methoxy-6-{[(1-propylpiperidin-4-yl)amino]methyl}phenol
Uniqueness
2-methyl-6-[(1-propylpiperidin-4-yl)amino]heptan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and a heptanol backbone allows for versatile applications and interactions with various molecular targets, setting it apart from similar compounds.
Properties
IUPAC Name |
2-methyl-6-[(1-propylpiperidin-4-yl)amino]heptan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N2O/c1-5-11-18-12-8-15(9-13-18)17-14(2)7-6-10-16(3,4)19/h14-15,17,19H,5-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECLWCGMUKTBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(C)CCCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,5-dichloro-4-methoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4909271.png)
![2-({4-(dimethylamino)-6-[(3,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}thio)acetamide](/img/structure/B4909275.png)
![2-(3-Chlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one;hydrochloride](/img/structure/B4909294.png)

![N-(2,4-difluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4909305.png)

![2-{[5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PHENYLETHAN-1-ONE](/img/structure/B4909323.png)

![N-bicyclo[2.2.1]hept-2-yl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4909341.png)
![2-[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4909349.png)
![5-METHYL-2-(4-NITROPHENYL)-4-{(E)-1-[(2-THIENYLMETHYL)AMINO]METHYLIDENE}-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B4909355.png)
![3-cyclopropyl-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B4909373.png)
![ethyl 6-methyl-2-oxo-4-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4909391.png)
![N-[2-(1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)ethyl]acetamide](/img/structure/B4909395.png)
